molecular formula C16H18F3N3O4 B15222859 2-(2,3-dihydro-1-benzofuran-5-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;2,2,2-trifluoroacetic acid

2-(2,3-dihydro-1-benzofuran-5-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;2,2,2-trifluoroacetic acid

Cat. No.: B15222859
M. Wt: 373.33 g/mol
InChI Key: SGILOIYJHSNTDW-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1-benzofuran-5-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;2,2,2-trifluoroacetic acid is a complex organic compound that features a benzofuran moiety fused with an imidazopyrazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1-benzofuran-5-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one typically involves multiple steps, starting with the preparation of the benzofuran moiety. One common method involves the catalytic hydrogenation of benzofuran to form 2,3-dihydrobenzofuran . This intermediate is then subjected to further reactions to introduce the imidazopyrazine ring system.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes and the use of specialized reactors to ensure high yield and purity. The exact methods can vary depending on the desired scale and application, but typically involve the use of robust catalysts and controlled reaction conditions to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1-benzofuran-5-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or methanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

2-(2,3-dihydro-1-benzofuran-5-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1-benzofuran-5-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2,3-dihydro-1-benzofuran-5-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one apart is its combination of the benzofuran and imidazopyrazine rings, which provides a unique set of chemical and biological properties

Properties

Molecular Formula

C16H18F3N3O4

Molecular Weight

373.33 g/mol

IUPAC Name

2-(2,3-dihydro-1-benzofuran-5-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C14H17N3O2.C2HF3O2/c18-14-16-5-4-15-8-12(16)9-17(14)11-1-2-13-10(7-11)3-6-19-13;3-2(4,5)1(6)7/h1-2,7,12,15H,3-6,8-9H2;(H,6,7)

InChI Key

SGILOIYJHSNTDW-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)N3CC4CNCCN4C3=O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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